![molecular formula C6H13N3O B15168035 N-[(Pyrrolidin-1-yl)methyl]urea CAS No. 873543-23-8](/img/structure/B15168035.png)
N-[(Pyrrolidin-1-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Pyrrolidin-1-yl)methyl]urea is a chemical compound that features a pyrrolidine ring attached to a urea moiety via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyrrolidin-1-yl)methyl]urea typically involves the reaction of pyrrolidine with an isocyanate or a carbamate. One common method is the reaction of pyrrolidine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Pyrrolidin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the urea moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted pyrrolidine or urea derivatives.
Aplicaciones Científicas De Investigación
N-[(Pyrrolidin-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(Pyrrolidin-1-yl)methyl]urea involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Pyrrolidin-2-yl)methyl]urea
- N-[(Pyrrolidin-3-yl)methyl]urea
- N-[(Pyrrolidin-4-yl)methyl]urea
Uniqueness
N-[(Pyrrolidin-1-yl)methyl]urea is unique due to the position of the methylene bridge, which can influence its reactivity and interaction with biological targets. The specific arrangement of the pyrrolidine ring and the urea moiety can result in distinct biological and chemical properties compared to its analogs.
Propiedades
Número CAS |
873543-23-8 |
|---|---|
Fórmula molecular |
C6H13N3O |
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
pyrrolidin-1-ylmethylurea |
InChI |
InChI=1S/C6H13N3O/c7-6(10)8-5-9-3-1-2-4-9/h1-5H2,(H3,7,8,10) |
Clave InChI |
AAZDLKBYEGOLHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
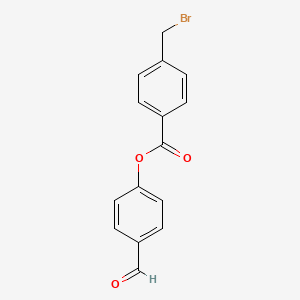

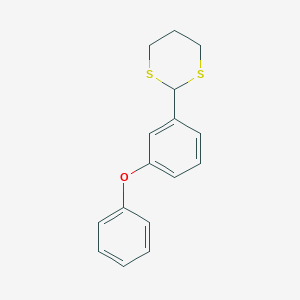
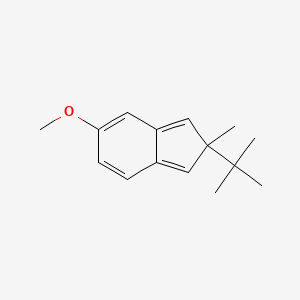
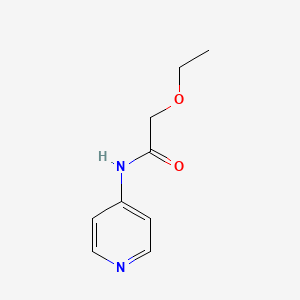
![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
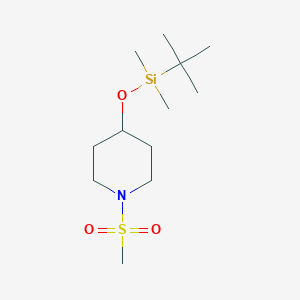
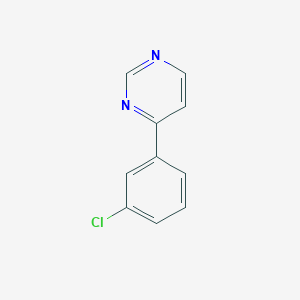
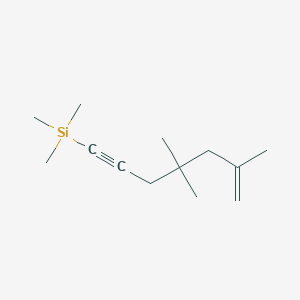
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
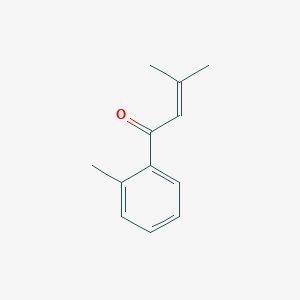
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
